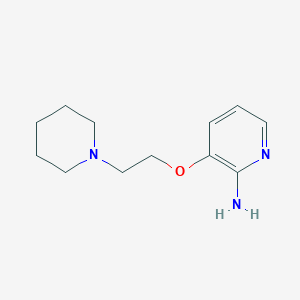
Ethyl 2-hydroxy-5-octadecylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydroxy-5-octadecylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a hydroxyl group, and a long octadecyl chain attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-5-octadecylbenzoate typically involves the esterification of 2-hydroxy-5-octadecylbenzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-hydroxy-5-octadecylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-octadecylbenzoic acid or 2-keto-5-octadecylbenzoic acid.
Reduction: Formation of ethyl 2-hydroxy-5-octadecylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Ethyl 2-hydroxy-5-octadecylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and other industrial products due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-hydroxy-5-octadecylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets. The long octadecyl chain may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Ethyl 2-hydroxy-5-octadecylbenzoate can be compared with other similar compounds, such as:
Ethyl 2-hydroxybenzoate: Lacks the long octadecyl chain, resulting in different physical and chemical properties.
Ethyl 2-hydroxy-5-dodecylbenzoate: Contains a shorter dodecyl chain, which may affect its solubility and biological activity.
Ethyl 2-hydroxy-5-hexadecylbenzoate: Has a hexadecyl chain, providing a balance between the properties of the octadecyl and dodecyl analogs.
The uniqueness of this compound lies in its specific combination of functional groups and the long octadecyl chain, which confer distinct physical, chemical, and biological properties.
Propiedades
| 143857-36-7 | |
Fórmula molecular |
C27H46O3 |
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-5-octadecylbenzoate |
InChI |
InChI=1S/C27H46O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21-22-26(28)25(23-24)27(29)30-4-2/h21-23,28H,3-20H2,1-2H3 |
Clave InChI |
LGZKUSLHVFTLEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)

![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)
![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)



![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
